5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C10H12BrN. It is a brominated derivative of tetrahydronaphthalen-1-amine and is often used in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of tetrahydronaphthalen-1-amine. This can be achieved through the reaction of tetrahydronaphthalen-1-amine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to ensure controlled bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may include additional purification steps such as recrystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group to an amide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted tetrahydronaphthalen-1-amines.
Oxidation Reactions: Products include nitro or nitroso derivatives.
Reduction Reactions: Products include de-brominated or amide derivatives.
Scientific Research Applications
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-amine: The non-brominated parent compound.
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: A chlorinated analogue.
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: A fluorinated analogue.
Uniqueness
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity and potential biological activity. The bromine atom also influences the compound’s physical properties, such as its boiling and melting points .
Properties
IUPAC Name |
5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHZHNDFXRZWHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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